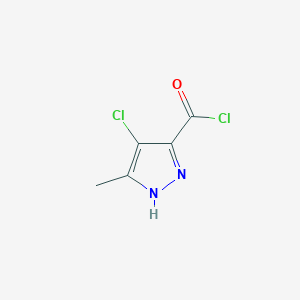

4-Chloro-5-methyl-1H-pyrazole-3-carbonyl chloride

Beschreibung

Eigenschaften

IUPAC Name |

4-chloro-5-methyl-1H-pyrazole-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Cl2N2O/c1-2-3(6)4(5(7)10)9-8-2/h1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXYOHZJDXAOFPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201231640 | |

| Record name | 4-Chloro-5-methyl-1H-pyrazole-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201231640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1858240-03-5 | |

| Record name | 4-Chloro-5-methyl-1H-pyrazole-3-carbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1858240-03-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-5-methyl-1H-pyrazole-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201231640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biologische Aktivität

4-Chloro-5-methyl-1H-pyrazole-3-carbonyl chloride (CAS No. 1858240-03-5) is a chemical compound with significant potential in various biological applications. Its molecular formula is CHClNO, and it has a molecular weight of 179 g/mol. This compound is recognized for its utility in synthetic chemistry, particularly in the development of pharmaceuticals and agrochemicals.

Antimicrobial Properties

Research indicates that pyrazole derivatives, including this compound, exhibit notable antimicrobial activities. A study highlighted the synthesis of various pyrazole derivatives that showed significant antibacterial and antifungal properties. Specifically, compounds derived from pyrazoles have been investigated for their effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively studied. Compounds containing the 1H-pyrazole structure have demonstrated antiproliferative effects against various cancer cell lines, including lung, breast, and colorectal cancers. For instance, the presence of the pyrazole ring has been associated with the inhibition of tumor growth and induction of apoptosis in cancer cells .

Table 1: Summary of Anticancer Activity of Pyrazole Derivatives

| Compound Name | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|

| 4-Chloro-5-methyl-1H-pyrazole | Breast (MDA-MB-231) | 15.2 | |

| 1-Aryl-1H-pyrazole | Lung | 12.5 | |

| Pyrazole-based analogs | Colorectal | 10.8 |

Anti-inflammatory Effects

Research has also indicated that pyrazole derivatives can act as anti-inflammatory agents. A review reported that certain pyrazole compounds exhibit significant inhibition of cyclooxygenase (COX) enzymes, which are key players in inflammatory processes. The selectivity for COX-2 over COX-1 suggests a potential for reduced gastrointestinal side effects compared to traditional NSAIDs .

Table 2: Anti-inflammatory Activity of Selected Pyrazole Compounds

| Compound Name | COX Inhibition (%) | Reference |

|---|---|---|

| Pyrazole derivative A | 70 | |

| Pyrazole derivative B | 65 | |

| 4-Chloro-5-methyl-1H-pyrazole | 68 |

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells. The chlorinated pyrazole structure can enhance binding affinity to enzymes and receptors involved in critical biological pathways. For example, its interaction with COX enzymes inhibits the formation of pro-inflammatory mediators .

Case Studies

Several case studies have documented the efficacy of pyrazole derivatives in clinical and laboratory settings:

- Case Study on Antimicrobial Activity : In vitro studies demonstrated that a series of synthesized pyrazoles showed potent activity against multi-drug resistant bacterial strains, suggesting their potential as lead compounds in antibiotic development.

- Case Study on Anticancer Activity : A specific derivative was tested against breast cancer cell lines and exhibited a dose-dependent reduction in cell viability, with further studies indicating mechanisms involving apoptosis and cell cycle arrest.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

4-Chloro-5-methyl-1H-pyrazole-3-carbonyl chloride serves as a versatile building block in the synthesis of more complex organic molecules. It can undergo various reactions, including:

- Nucleophilic Substitution : The chlorine atom can be replaced by nucleophiles such as amines or azides.

- Hydrolysis : This compound can be hydrolyzed to form carboxylic acids.

- Condensation Reactions : It can react with amines to form amides.

Medicinal Chemistry

The compound is investigated for its potential therapeutic effects, particularly in the development of bioactive compounds. It has shown promise in:

- Antifungal Activity : Research indicates effectiveness against fungal pathogens such as Pyricularia oryzae and Rhizoctonia solani, inhibiting key enzymatic processes within these organisms .

Agricultural Science

In agriculture, this compound is utilized in the formulation of agrochemicals due to its antifungal properties, providing an effective means of disease control in crops.

The biological activity of this compound includes:

- Antifungal Properties : Effective against several fungal pathogens, it disrupts spore germination and mycelial growth.

Case Study 1: Antifungal Research

A study highlighted the compound's effectiveness against Botrytis cinerea, a significant pathogen in horticulture. The mechanism involves the compound's electrophilic nature, allowing it to interact with nucleophiles in fungal cells .

Case Study 2: Medicinal Applications

Investigations into the anticancer effects of pyrazole derivatives have revealed that compounds similar to this compound exhibit cytotoxic properties against various cancer cell lines .

Comparison with Related Compounds

| Compound Name | Reactivity | Applications |

|---|---|---|

| This compound | High due to carbonyl chloride group | Organic synthesis, antifungal agents |

| 4-Chloro-5-methylpyrazole | Moderate | Intermediate in organic synthesis |

| 4-Chloro-5-methylpyrazole carboxylic acid | Lower than carbonyl chloride | Less reactive for synthetic purposes |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The reactivity, physical properties, and applications of 4-chloro-5-methyl-1H-pyrazole-3-carbonyl chloride can be contextualized by comparing it to structurally related pyrazole derivatives. Key differences arise from variations in substituent groups, positions, and functional moieties.

Substituent Effects on Reactivity and Stability

Carbonyl Chloride vs. Carboxamide/Carboxylate Derivatives :

The carbonyl chloride group in the target compound is significantly more reactive than carboxamides (e.g., 3a–3p in ) or carboxylates (e.g., methyl 1H-pyrazole-3-carboxylate in ). For instance, carboxamides require coupling agents like EDCI/HOBt for amide bond formation, whereas the carbonyl chloride can directly react with amines or alcohols under milder conditions .Electron-Withdrawing vs. Electron-Donating Groups :

Substituents like trifluoromethyl (e.g., 5-(3-chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde in ) enhance electrophilicity and thermal stability compared to methyl groups. However, they may reduce solubility in polar solvents .

Physical Properties

Table 1 compares key physical properties of this compound with analogous compounds:

*Inferred based on analogous compounds.

- Melting Points : Chlorine and methyl substituents generally increase melting points due to enhanced van der Waals interactions. For example, compound 3b (with dual chloro substituents) exhibits a higher mp (171–172°C) than 3a (133–135°C) .

- Yields : Carboxamide derivatives (e.g., 3a–3p) show moderate yields (62–71%), influenced by steric hindrance and electronic effects of substituents .

Vorbereitungsmethoden

This method allows precise introduction of the carbonyl chloride group while maintaining ring integrity.

Reaction Conditions and Optimization

| Parameter | Typical Range | Notes |

|---|---|---|

| Temperature (esterification) | 80–120°C | Higher temperatures reduce reaction time but require careful control |

| Reaction time (esterification) | 8–12 hours | Sufficient for complete conversion |

| Chlorination temperature | 20–30°C (addition), 50–70°C (incubation) | Controlled addition of H₂O₂ prevents side reactions |

| Chlorinating agent concentration | HCl 35–40%, H₂O₂ 30–40% | Optimal for selective chlorination |

| Solvents | Diethylene glycol dimethyl ether, dichloroethane, dichloromethane | Chosen for solubility and reaction compatibility |

Purification and Characterization

- Filtration and washing with sodium sulfite and sodium carbonate remove residual oxidants and acidic impurities.

- Drying with anhydrous sodium sulfate ensures removal of moisture.

- Vacuum distillation or recrystallization (e.g., in ethanol) is used to purify the acyl chloride.

- Structural confirmation is performed by NMR spectroscopy , mass spectrometry , and single-crystal X-ray diffraction to verify bond lengths and substitution patterns.

Summary Table of Preparation Routes

| Method | Starting Material | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Ester Intermediate Chlorination | 3-ethyl-5-pyrazole carboxylic acid ethyl ester | Dimethyl carbonate, K₂CO₃, HCl, H₂O₂ | 80–120°C (ester), 20–70°C (chlorination) | Low toxicity, environmentally friendly | Multi-step, longer reaction times |

| Direct SOCl₂ Chlorination | 5-methyl-1H-pyrazole-3-carboxylic acid | Thionyl chloride | Reflux 70–85°C | Straightforward, high yield | Use of toxic reagents, requires careful handling |

| Vilsmeier-Haack Formylation | 3-methyl-1H-pyrazol-5(4H)-one | POCl₃, DMF | 0–50°C, reflux | Precise functionalization | Multi-step, requires strict anhydrous conditions |

Research Findings and Industrial Relevance

- The method involving dimethyl carbonate and potassium carbonate for ester formation followed by chlorination with HCl and H₂O₂ offers an environmentally safer alternative to traditional chlorination methods, reducing toxic gas emissions and waste treatment costs.

- Industrial processes often optimize reaction parameters such as temperature, reagent ratios, and solvent choice to maximize yield and purity while minimizing hazardous by-products.

- Structural studies confirm the stability of the chloro-substituted pyrazole ring and the reactivity of the carbonyl chloride group, facilitating further derivatization in agrochemical synthesis.

Q & A

Basic Questions

Q. What are the established synthetic routes for 4-Chloro-5-methyl-1H-pyrazole-3-carbonyl chloride, and what reaction conditions are critical for optimizing yield?

- Answer : The compound can be synthesized via the Vilsmeier-Haack reaction , a common method for introducing carbonyl groups into aromatic systems. For analogous pyrazole derivatives, this involves reacting a pyrazole precursor (e.g., 3-methyl-1-aryl-1H-pyrazol-5(4H)-one) with a chlorinating agent like POCl₃ in dimethylformamide (DMF) . Key factors for yield optimization include:

- Temperature control : Maintaining 0–5°C during reagent addition to minimize side reactions.

- Molar ratios : A 1:1.2 stoichiometric ratio of precursor to POCl₃ ensures complete conversion.

- Workup : Quenching with ice-water and neutralization with NaHCO₃ to isolate the product .

Q. Which spectroscopic and crystallographic methods are recommended for confirming the structure of this compound?

- Answer :

- NMR spectroscopy : ¹H and ¹³C NMR can confirm the presence of methyl (δ ~2.3 ppm) and carbonyl chloride (δ ~160–170 ppm) groups.

- X-ray crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction provides bond lengths (e.g., C=O at ~1.21 Å) and angles, as demonstrated for related pyrazole-carbaldehydes .

- FT-IR : A sharp peak at ~1750 cm⁻¹ confirms the C=O stretch of the carbonyl chloride group .

Advanced Research Questions

Q. How can nucleophilic substitution reactions be utilized to functionalize the carbonyl chloride group, and what catalysts or conditions enhance selectivity?

- Answer : The carbonyl chloride group is highly reactive toward nucleophiles (e.g., amines, alcohols). For example:

- Aminolysis : Reacting with amines (e.g., piperidine) in dry THF at 0°C yields carboxamide derivatives. Use of K₂CO₃ as a base minimizes hydrolysis .

- Esterification : Alcohols (e.g., ethanol) under reflux with catalytic DMAP (4-dimethylaminopyridine) improve ester formation efficiency .

- Selectivity : Low temperatures (-10°C) and anhydrous conditions prevent competing hydrolysis of the carbonyl chloride .

Q. What analytical strategies are effective for identifying byproducts or impurities in the synthesis of this compound?

- Answer :

- HPLC-MS : Reverse-phase HPLC with a C18 column and acetonitrile/water gradient separates impurities. Mass spectrometry identifies side products (e.g., hydrolyzed carboxylic acid derivatives) .

- TLC monitoring : Silica gel plates with UV visualization detect unreacted starting materials.

- Elemental analysis : Validates purity (>98%) by matching calculated and observed C/H/N/Cl ratios .

Q. How do substituents on the pyrazole ring influence the reactivity of the carbonyl chloride group in cross-coupling reactions?

- Answer :

- Electron-withdrawing groups (e.g., Cl at position 4) increase electrophilicity of the carbonyl chloride, enhancing reactivity with nucleophiles.

- Steric effects : Bulky substituents (e.g., methyl at position 5) may hinder access to the carbonyl group, requiring polar aprotic solvents (e.g., DMF) to improve reaction kinetics .

- Computational modeling : DFT studies on analogous compounds predict activation energies for substitution reactions, guiding solvent and catalyst selection .

Contradictions and Methodological Considerations

- Synthetic reproducibility : While the Vilsmeier-Haack reaction is widely used, discrepancies in yields (60–85%) may arise from trace moisture or incomplete chlorination. Rigorous drying of reagents and glassware is critical .

- Crystallization challenges : Some derivatives form polymorphs under varying solvent conditions (e.g., ethanol vs. acetone), necessitating controlled recrystallization to obtain phase-pure material .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.